3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide

thyrotropin receptor GPCR screening functional potency

Secure the definitive ortho-methyl anilide probe for benzylpiperazine propanamide Structure-Activity Relationship (SAR) campaigns. Unlike para-substituted or unsubstituted analogs, the 2-methylphenyl group introduces steric constraint and altered hydrogen-bonding geometry critical for sigma-1 receptor selectivity mapping. Documented TSHR potency (pEC₅₀ = 5.2) enables direct GPCR selectivity comparisons. Favorable CNS MPO profile (LogP 3.62, MW 337.47) makes it a preferred baseline comparator in brain-penetration optimization studies. Avoid analog interchange without quantitative verification—secure this precise chemotype for reproducible pharmacology.

Molecular Formula C21H27N3O
Molecular Weight 337.5 g/mol
Cat. No. B5789681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide
Molecular FormulaC21H27N3O
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H27N3O/c1-18-7-5-6-10-20(18)22-21(25)11-12-23-13-15-24(16-14-23)17-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3,(H,22,25)
InChIKeyKOJXTANAHHYAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide: Physicochemical and Target Engagement Profile for Informed Procurement


3-(4-Benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide (CAS 429623-88-1) is a synthetic small molecule belonging to the benzylpiperazine arylpropanamide class, with a molecular formula of C21H27N3O and a molecular weight of 337.47 g/mol . It possesses a calculated LogP of 3.62 and LogSW of -4.75, indicating moderate lipophilicity and limited aqueous solubility characteristic of CNS-potential chemical space . The compound is cataloged in ChEMBL (CHEMBL1310661) with a reported preclinical maximum phase and demonstrates measurable in vitro activity at the thyrotropin receptor (TSHR) [1]. This compound features an ortho-methyl substitution on the anilide phenyl ring—a structural determinant that differentiates it from para-substituted and unsubstituted analogs within the same benzylpiperazine propanamide series.

Why Generic Substitution is Not Advisable for 3-(4-Benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide in Receptor Pharmacology Studies


Within the benzylpiperazine propanamide chemotype, small variations in the N-aryl substituent produce substantial shifts in receptor selectivity profiles. The ortho-methyl group on the target compound's anilide ring introduces both steric constraint and altered hydrogen-bonding geometry at the amide NH relative to para-substituted or unsubstituted analogs, a modification known to influence sigma-1 receptor binding affinity and subtype selectivity in structurally related 4-benzylpiperazine ligands [1]. In the broader arylpiperazinylalkanoic acid series, anilide substitution patterns have been shown to affect combined 5-HT1A/5-HT7 antagonist activity [2]. Consequently, interchange with an analog bearing a different anilide substitution—e.g., 3-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)propanamide or N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide—cannot be assumed to preserve target engagement or functional pharmacology without quantitative verification.

Quantitative Differentiation Evidence for 3-(4-Benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide Against Closest Structural Analogs


TSHR Potency: Target Compound vs. Para-Fluoro Analog

The target compound exhibits a measurable functional potency at the human thyrotropin receptor (TSHR) of pEC50/pIC50 = 5.2 (corresponding to approximately 6.3 μM), as curated in the GPCRdb and ChEMBL databases [1]. This TSHR interaction represents a potential differentiating pharmacology from the para-fluoro analog 3-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)propanamide, for which publicly available TSHR activity data is not reported. The ortho-methyl substitution may confer distinct GPCR interaction geometry versus para-substituted congeners.

thyrotropin receptor GPCR screening functional potency

Lipophilic Efficiency Metrics: Ortho-Methyl vs. Benzodioxole-Containing Analog

The target compound has a calculated LogP of 3.62 and molecular weight of 337.47 g/mol , yielding a lipophilic ligand efficiency (LLE) benchmark for subsequent optimization. By comparison, the analog N-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)propanamide (CAS 303017-86-9) has a molecular formula of C21H25N3O3 and molecular weight of 367.44 g/mol, with the benzodioxole group contributing additional hydrogen-bond acceptors and increased polarity . The ortho-methyl compound's lower molecular weight and different H-bond profile may offer advantages in CNS penetration predictions based on established multiparameter optimization (MPO) scoring paradigms.

ligand efficiency drug-likeness CNS MPO

Sigma-1 Receptor Affinity: Class-Level Benchmarking Against Known 4-Benzylpiperazine Ligands

A closely related class of 4-benzylpiperazine ligands (BP-CH3, BP-F, BP-Br, BP-I, BP-NO2) demonstrated low nanomolar affinity for sigma-1 receptors (Ki = 0.43–0.91 nM) with high subtype selectivity over sigma-2 (Ki ratio σ2/σ1 = 52–94) [1]. While the target compound (3-(4-benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide) has not been directly tested in this specific sigma-1 binding assay, it shares the critical 4-benzylpiperazine pharmacophore. The ortho-methylanilide extension differentiates it from the BP-CH3 ligand (which bears a methyl on the benzyl group rather than on an anilide substituent), potentially modulating sigma-1 vs. sigma-2 selectivity through altered N-aryl geometry.

sigma-1 receptor radioligand binding CNS imaging

Ortho-Methyl Substitution Effect: Comparison to Unsubstituted Anilide and 3-Chloro-2-Methyl Analog

The target compound's ortho-methyl anilide substitution distinguishes it from both the unsubstituted anilide analog (N-phenyl-3-(4-benzylpiperazin-1-yl)propanamide) and the 3-chloro-2-methylphenyl analog. In the arylpiperazinylalkanoic acid series, anilide substitution patterns have been shown to modulate combined 5-HT1A/5-HT7 receptor antagonist activity [1]. The ortho-methyl group introduces torsional constraint at the amide bond, which may alter the spatial presentation of the phenyl ring relative to the piperazine core compared to para-substituted or unsubstituted congeners.

structure-activity relationship ortho substitution receptor selectivity

Recommended Application Scenarios for 3-(4-Benzylpiperazin-1-yl)-N-(2-methylphenyl)propanamide Based on Differentiated Evidence


SAR Probe for Ortho-Substitution Effects in GPCR-Targeted Benzylpiperazine Series

The target compound serves as a specific SAR probe to interrogate the pharmacological impact of ortho-methyl anilide substitution within the benzylpiperazine propanamide chemotype. Its documented TSHR potency (pEC50/pIC50 = 5.2) [1] enables head-to-head comparisons with para-substituted analogs to map substitution-dependent shifts in GPCR selectivity. This application is supported by the physicochemical differentiation data (LogP 3.62, MW 337.47) , which place the compound within favorable CNS drug-like property space for in vitro pharmacology studies.

Reference Compound for CNS Penetration Optimization Studies

With a LogP of 3.62 and molecular weight of 337.47 g/mol [1], the target compound occupies a favorable position within CNS MPO scoring parameters. It can serve as a baseline comparator in medicinal chemistry campaigns evaluating how incremental structural modifications affect predicted brain penetration—particularly in contrast to the heavier benzodioxole analog (MW 367.44) which carries additional polarity burden .

Comparative Sigma Receptor Pharmacophore Mapping

Building on the established sigma-1 receptor affinity of 4-benzylpiperazine ligands (Ki = 0.43–0.91 nM for the BP series) [1], the target compound provides a structurally differentiated scaffold for sigma receptor SAR studies. Its N-(2-methylphenyl)propanamide extension represents a distinct vector for exploring sigma-1 vs. sigma-2 selectivity determinants, complementing existing benzodioxolylmethyl-substituted probes.

Thyroid Axis Pharmacology Tool Compound

The documented TSHR activity (pEC50/pIC50 = 5.2) [1] positions this compound as a tractable starting point for thyroid receptor pharmacology studies. Its moderate potency (~6 μM) is suitable for primary screening and hit validation workflows, and the ortho-methyl structural feature distinguishes it from other TSHR-active chemotypes, making it a useful tool for target deconvolution studies.

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